molecular formula C14H18BrN5O3 B11081083 N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide

N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide

Cat. No.: B11081083
M. Wt: 384.23 g/mol
InChI Key: UYOFRXLJSPAUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide is a complex organic compound that features a triazole ring substituted with bromine and nitro groups, linked to an adamantane moiety via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile under acidic conditions.

    Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively.

    Attachment to Adamantane: The brominated and nitrated triazole is then reacted with an adamantane derivative, such as adamantane-1-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of Acetamide Linkage: Finally, the resulting intermediate is reacted with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the adamantane moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar triazole structure but different substituents.

    5-Bromo-3-nitro-1,2,4-triazole: A simpler compound lacking the adamantane and acetamide groups.

    Adamantane derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties.

Uniqueness

N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide is unique due to the combination of the triazole ring with bromine and nitro substituents and the adamantane moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18BrN5O3

Molecular Weight

384.23 g/mol

IUPAC Name

N-[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]acetamide

InChI

InChI=1S/C14H18BrN5O3/c1-8(21)17-13-3-9-2-10(4-13)6-14(5-9,7-13)19-11(15)16-12(18-19)20(22)23/h9-10H,2-7H2,1H3,(H,17,21)

InChI Key

UYOFRXLJSPAUSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)N4C(=NC(=N4)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.